Nickel phthalocyanine

Description

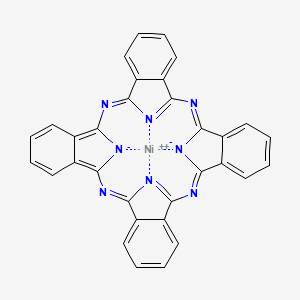

Structure

3D Structure of Parent

Properties

CAS No. |

26893-94-7 |

|---|---|

Molecular Formula |

C32H16N8Ni |

Molecular Weight |

571.2 g/mol |

IUPAC Name |

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+) |

InChI |

InChI=1S/C32H16N8.Ni/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 |

InChI Key |

LVIYYTJTOKJJOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Ni+2] |

Related CAS |

26893-94-7 |

Origin of Product |

United States |

Synthesis Methodologies for Nickel Phthalocyanine and Derivatives

Conventional Synthetic Routes

Conventional methods for synthesizing nickel phthalocyanine (B1677752) typically involve the cyclotetramerization of phthalic acid derivatives in the presence of a nickel salt. These one-pot reactions are robust and widely used for producing bulk quantities of the pigment.

A prevalent and cost-effective method for synthesizing metallophthalocyanines, including NiPc, involves the reaction of phthalic anhydride with urea, which serves as the nitrogen source. mdpi.com This process requires heating a mixture of phthalic anhydride, urea, and a nickel salt, such as nickel chloride, to elevated temperatures. aip.org The reaction proceeds via the formation of an intermediate, 1-amino-3-iminoisoindoline. nih.gov

The synthesis is typically conducted at temperatures around 190-200°C. aip.orgtandfonline.com A catalyst, most commonly ammonium molybdate, is essential to facilitate the formation of the key intermediate and improve the reaction yield. aip.orgnih.govresearchgate.net The reaction can be carried out as a melt (fusion process) or in the presence of a high-boiling organic solvent like nitrobenzene or hexachlorobutadiene to ensure a more homogeneous reaction mixture. tandfonline.comscispace.com After the reaction is complete, the crude product is purified by washing with solvents like methanol and water to remove unreacted starting materials and byproducts. aip.org

| Reactants | Nickel Source | Catalyst | Solvent/Method | Temperature | Reference |

|---|---|---|---|---|---|

| Phthalic anhydride, Urea | Nickel Salt | Ammonium Molybdate | Fusion (Melt) | ~199°C | aip.org |

| Phthalic anhydride, Urea | Cupric oxychloride (example for MPc) | Ammonium Molybdate | Hexachlorobutadiene | 190°C | tandfonline.com |

| 3-Nitrophthalic anhydride, Urea | Cobalt Salt (example for derivative) | Ammonium Molybdate | Nitrobenzene | 185°C | scispace.com |

Another conventional route for the synthesis of nickel phthalocyanine involves starting from o-cyanobenzamide. Phthalocyanines can be formed by heating a phthalic acid derivative, such as o-cyanobenzamide, with a nitrogen source where necessary, in the presence of a metal derivative. nih.gov

In a specific preparation, nickel(II) phthalocyanine is synthesized by reacting o-cyanobenzamide with powdered nickel. jmchemsci.com The reaction mixture includes naphthalene, which acts as a diluent, and is heated to a temperature of 230°C for one hour. jmchemsci.com Following the reaction, the product is treated with boiling acetone and washed with sodium hydroxide solution to remove the remaining naphthalene, yielding the final NiPc product. jmchemsci.com

Advanced and Controlled Synthesis Approaches

Advanced synthesis methods are employed to gain greater control over the purity, structure, and morphology of this compound, which is particularly crucial for applications in electronics and materials science. These techniques include methods for creating highly ordered thin films and more environmentally friendly processes.

Thermal evaporation is a physical vapor deposition (PVD) technique widely used to fabricate thin films of this compound for electronic and optical applications. aip.orgmdpi.com The process is conducted under high vacuum conditions (e.g., p = 2 × 10⁻⁶ Torr). mdpi.com Bulk NiPc material is placed in a resistive heating source (like a boat or coil) inside a vacuum chamber. vaccoat.com An electric current heats the source, causing the NiPc to sublimate. mdpi.comvaccoat.com The vaporized molecules then travel in a straight line and condense onto a substrate (such as glass, silicon, or quartz) placed in the chamber, forming a thin film. aip.orgmdpi.com

The properties of the resulting film, such as its crystalline structure (amorphous, α-phase, or β-phase) and surface morphology, are highly dependent on deposition parameters like substrate temperature and annealing post-treatment. mdpi.com For instance, depositing on substrates at low temperatures can yield amorphous films, which can be converted to the crystalline α-form and subsequently the more stable β-form by annealing at progressively higher temperatures. mdpi.com This method allows for precise control over film thickness, which is monitored in real-time using techniques like quartz crystal monitoring. azom.com

| Parameter | Description | Influence on Film Properties | Reference |

|---|---|---|---|

| Vacuum Pressure | Pressure inside the deposition chamber, typically high vacuum. | Ensures long mean free path for evaporated molecules, reducing contamination. | mdpi.com |

| Substrate Temperature | Temperature of the substrate during deposition. | Affects the crystallinity, grain size, and phase of the film. | mdpi.comresearchgate.net |

| Deposition Rate | The rate at which the material is deposited on the substrate. | Can influence film density and morphology. | azom.com |

| Post-Deposition Annealing | Heat treatment of the film after deposition. | Can induce phase transitions (e.g., α to β), increase grain size, and improve crystallinity. | mdpi.com |

Microwave-assisted synthesis has emerged as a "green" and efficient alternative to conventional heating for producing phthalocyanines. mdpi.com This method utilizes microwave irradiation to rapidly heat the reaction mixture, leading to significantly shorter reaction times, milder conditions, and often higher yields. mdpi.comtandfonline.com

For the synthesis of substituted nickel(II) phthalocyanines, a precursor dinitrile monomer can be reacted with a nickel(II) salt in a solvent like dimethylaminoethanol (DMAE) under microwave irradiation. tandfonline.com In one study, the synthesis of a this compound complex using nickel chloride was attempted at various temperatures (160 to 240°C) for 10 minutes. scispace.com The results indicated that microwave heating can be a complex process, in this case yielding a mixture of the desired metal complex and the metal-free compound. scispace.com The efficiency of heating and the final product yield can be influenced by the choice of metal salt and solvent. researchgate.netscispace.com

Solvothermal Synthesis: This method involves carrying out the synthesis in a closed system, such as an autoclave, where a solvent is heated above its boiling point, leading to increased pressure. rsc.org Solvothermal synthesis of this compound complexes offers advantages such as the ability to produce high-quality crystalline products directly from the reaction. rsc.org For example, alkoxy-substituted nickel phthalocyanines have been synthesized from nickel acetate tetrahydrate and 1,2-dicyanobenzene in an alcohol solvent at 100°C over several days. rsc.org This approach is considered environmentally friendly due to the contained reaction and potential for lower temperatures compared to fusion methods. rsc.org

Solid-State Synthesis: As a greener alternative that drastically reduces or eliminates the use of high-boiling, hazardous solvents, solid-state synthesis has been developed for phthalocyanines. nih.govaalto.fi This approach often utilizes mechanochemistry, such as ball-milling, combined with aging. nih.gov The reaction can be performed with the solid reactants (e.g., a phthalonitrile (B49051) derivative and a metal salt) and only catalytic amounts of a liquid additive like DMAE. nih.govaalto.fi This method significantly reduces solvent waste and can achieve high yields, making it a more sustainable route for the production of NiPc and its derivatives. nih.gov

Compound Index

| Compound Name |

|---|

| 1,2-dicyanobenzene |

| 1-amino-3-iminoisoindoline |

| Acetone |

| Ammonium molybdate |

| Dimethylaminoethanol (DMAE) |

| Hexachlorobutadiene |

| Methanol |

| Naphthalene |

| Nickel acetate tetrahydrate |

| Nickel chloride |

| This compound (NiPc) |

| Nitrobenzene |

| o-Cyanobenzamide |

| Phthalic anhydride |

| Sodium hydroxide |

| Urea |

Electropolymerization and Electrodeposition Methods

Electropolymerization and electrodeposition represent viable "wet" chemistry alternatives to expensive vacuum-based techniques like physical vapor deposition (PVD) for creating thin films of this compound (NiPc) and its derivatives. nih.govacs.org These electrochemical methods allow for the direct growth of a synthesized material onto a conductive substrate. nih.gov

A notable example is the electrochemical deposition of nickel(II) tetraamino-phthalocyanine (AmNiPc), a peripherally functionalized derivative. nih.govacs.orgnih.gov In this process, the amino (-NH₂) side groups of the AmNiPc molecule are engaged in an anodic oxidation process. nih.gov The mechanism is suggested to be analogous to the electropolymerization of aniline, where the primary amine groups are oxidized, leading to the formation of a polymeric film on the substrate surface. nih.gov This method has been successfully used to deposit (AmNiPc)layer films on indium-tin oxide (ITO) substrates. nih.govnih.gov

The process typically involves dissolving the AmNiPc monomer in an electrolyte solution, such as tetrabutylammonium tetrafluoroborate (TBABF₄) in dimethylformamide (DMF), and applying a cyclic potential to a working electrode immersed in the solution. acs.org Research has shown that repetitive cycling of the potential leads to a steady increase in the faradaic current, which indicates the progressive deposition and growth of the electroactive polymer film. bohrium.com The electronic properties of films created this way have been shown to correspond well with those of films deposited using traditional PVD methods. nih.gov

Hybrid films can also be created. For instance, this compound can be electropolymerized together with polypyrrole to form composite films. nih.gov Similarly, nickel tetrasulfonated phthalocyanine (NiTsPc) can be electropolymerized and subsequently decorated with gold nanoparticles (AuNP) to create a double sensorial platform. mdpi.com

| Parameter | Details | Source |

| Monomer | Nickel(II) 2,9,16,23-tetra(amino)phthalocyanine (AmNiPc) | acs.org |

| Substrate | Indium-Tin Oxide (ITO) | nih.gov |

| Electrolyte | 0.1 M Tetrabutylammonium tetrafluoroborate (TBABF₄) | acs.org |

| Solvent | Dimethylformamide (DMF) | acs.org |

| Monomer Conc. | 0.1 mM | acs.org |

| Instrumentation | CHI 660C Electrochemical Workstation | acs.org |

Catalytic and Reagent-Assisted Synthesis

Role of Boron-Containing Catalysts in Synthesis Efficiency

Boron-containing catalysts, such as orthoboric acid, play a significant role in enhancing the efficiency of this compound synthesis. researchgate.net Research into the synthesis of Ni-Pc pigment from precursors like phthalanhydride and urea has demonstrated that boron-containing catalysts can stimulate reaction kinetics. researchgate.net This acceleration is attributed to boron's structural properties, which lead to a more efficient synthesis process and a reduction in the formation of by-products. researchgate.net The use of these catalysts provides a scientific basis for the application of the resulting pigments in various fields. researchgate.net In some applications, boron has also been used to dope the support material for iron phthalocyanine, altering the electronic structure and improving catalytic activity for the oxygen reduction reaction. rsc.orgrsc.org

Influence of Magnesium Acetate and Other Metal Salts

Magnesium acetate and other magnesium compounds are frequently employed in the synthesis of phthalocyanines, often acting as a template for the cyclotetramerization of phthalonitrile precursors. researchgate.netnih.gov In this common route, a magnesium phthalocyanine (MgPc) complex is first synthesized by reacting the dinitrile precursor with a magnesium salt, such as magnesium alkoxides or magnesium acetate. nih.govresearchgate.net

This MgPc complex is often an intermediate. Due to the lability of the central magnesium ion, it can be easily removed in a subsequent step by treatment with acid, a process known as demetallation. nih.gov This yields the metal-free phthalocyanine (H₂Pc) ligand. researchgate.net The metal-free H₂Pc can then be readily metallated with a nickel salt, such as nickel chloride, to produce the final this compound. researchgate.net This template method is advantageous for producing the foundational metal-free macrocycle, which can then be used to synthesize a variety of metallophthalocyanines. nih.govresearchgate.net In a direct synthesis of this compound pigment, magnesium acetate has been used in conjunction with nickel chloride and a boron catalyst, where it helps to provide an alkaline environment during the complex formation. researchgate.net

DBU-Mediated Low-Temperature Synthesis of Specific Polymorphs

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that serves as an effective catalyst for the synthesis of phthalocyanines. nih.gov Its use can lower the required reaction temperatures compared to traditional methods. nih.gov DBU facilitates the cyclotetramerization of phthalonitrile precursors, which is the key ring-forming step in creating the phthalocyanine macrocycle. nih.gov For example, metal phthalocyanine tetrasulfonic acids have been synthesized from 4-sulfophthalic acid and a metal halide using DBU as a catalyst. nih.gov This approach is part of a broader effort to develop synthesis methods that proceed under milder conditions and give higher yields. dergipark.org.tr

Functionalization and Derivatization Strategies

Peripheral Substitution Effects on Compound Properties

The properties of this compound can be significantly tuned by attaching functional groups to the peripheral positions of the macrocycle. nih.gov This strategy, known as peripheral substitution, alters the electronic structure of the molecule, thereby influencing its physical and chemical characteristics. nih.govnih.gov

Introducing strongly electron-withdrawing groups, such as fluoro (-F) or perfluoroethyl (-C₂F₅), has a profound effect on the molecule's electronic properties. nih.gov Theoretical studies using DFT methods have shown that such substitutions significantly increase both the ionization potential (IP) and the electron affinity (EA) of the phthalocyanine. nih.gov For instance, the calculated IP increases by approximately 1.3 eV when going from an unsubstituted metal phthalocyanine (H₁₆PcM) to a perfluorinated one (F₁₆PcM). nih.gov This indicates that more energy is required to remove an electron from the functionalized molecule. The electron-accepting properties are similarly enhanced, making the molecule a better electron acceptor. nih.govacs.org

The nature of the substituent also impacts the electrochemical behavior. The introduction of electron-withdrawing alkylsulfonyl groups makes the phthalocyanine macrocycle more electron-deficient, which is reflected in a positive shift of its reduction potential. nih.govacs.org This enhanced electron deficiency can improve the efficiency of charge transfer processes. nih.govacs.org Conversely, the introduction of pyrrolidone groups to NiPc has been shown to improve its dispersion on carbon nanotubes, leading to a Faradaic efficiency of nearly 100% for CO production. acs.org The position of the substituents (peripheral vs. non-peripheral) also plays a role in determining the ultimate biological and chemical properties of the molecule. nih.gov

| Compound Type | Substituent | Ionization Potential (IP) Increase | Electron Affinity (EA) Increase | Source |

| H₁₆PcM | None (reference) | - | - | nih.gov |

| F₁₆PcM | 16 peripheral -F groups | ~1.3 eV (from H₁₆PcM) | Substantial increase | nih.gov |

| F₄₈PcM | 48 peripheral -F atoms via -C₂F₅ groups | ~1.1 eV (from F₁₆PcM) | Substantial increase | nih.gov |

Sulfonation and Other Macrocycle Modifications

The modification of the this compound macrocycle is a key strategy for tuning its physicochemical properties, such as solubility, aggregation behavior, and electronic characteristics. Direct sulfonation and other modifications of the pre-formed macrocycle are important methods to achieve these functionalizations.

Direct sulfonation of this compound involves the introduction of sulfonic acid groups (–SO₃H) onto the peripheral positions of the phthalocyanine ring. This process significantly enhances the water solubility of the otherwise highly insoluble macrocycle. The degree of sulfonation can be controlled by carefully managing the reaction conditions. google.com Common sulfonating agents include sulfuric acid, fuming sulfuric acid (oleum), and chlorosulfonic acid. google.com The extent of sulfonation is influenced by variables such as reaction time, temperature, and the concentration of the sulfonating agent. google.com

A notable advancement in this area is the use of microwave irradiation to promote the synthesis of sulfonated metallophthalocyanines, including the nickel derivative. researchgate.net This method offers significant advantages over conventional heating, such as shorter reaction times and higher product yields. researchgate.net The sulfonation process can also be carried out in an inert atmosphere to improve the yield and quality of the resulting metal-containing phthalocyanine sulfonic acids. google.com

Beyond sulfonation, other modifications can be performed directly on the phthalocyanine macrocycle, although building the macrocycle from substituted precursors is a more common strategy for achieving complex derivatives. umich.edu These direct substitution reactions represent an alternative pathway to introduce various functional groups onto the core structure. umich.edu

| Method | Sulfonating Agent | Key Process Features | Advantages |

|---|---|---|---|

| Conventional Heating | Sulfuric acid, Fuming sulfuric acid (oleum), Chlorosulfonic acid | Reaction temperature can range from 0°C to 200°C. google.com The degree of sulfonation is controlled by time, temperature, and agent strength. google.com | Well-established and widely used method. |

| Microwave-Promoted Synthesis | Not specified | Utilizes microwave irradiation for heating. | High product yield and significantly shorter reaction times compared to conventional methods. researchgate.net |

| Inert Atmosphere Sulfonation | Sulfuric acid, Fuming sulfuric acid (oleum), Chlorosulfonic acid | The sulfonation process is carried out in an inert atmosphere to prevent side reactions. | Leads to markedly higher yields and/or better quality of the sulfonic acid products. google.com |

Design of Substituted this compound Complexes

The design and synthesis of substituted this compound complexes are most commonly achieved through the cyclotetramerization of appropriately substituted phthalonitrile precursors. umich.edu This bottom-up approach allows for the precise installation of a wide variety of functional groups at the peripheral positions of the macrocycle, thereby enabling the fine-tuning of the molecule's properties for specific applications.

A diverse range of substituents can be incorporated into the this compound structure. For instance, amino-substituted nickel phthalocyanines have been synthesized, such as a 4-(4-aminophenoxy)phthalonitrile substituted complex. researchgate.netmwjscience.com The synthesis typically begins with the reaction of 4-nitrophthalonitrile with a substituted phenol, followed by the template condensation of the resulting substituted phthalonitrile in the presence of a nickel(II) salt like nickel(II) acetate. researchgate.netmwjscience.com Theoretical and experimental studies have shown that electron-donating substituents, such as amino or hydroxyl groups, can induce electronic localization at the central nickel atom, which enhances CO₂ adsorption and activation for electrocatalytic reduction. researchgate.net

Alkoxy- and aryloxy-substituted phthalonitriles are also valuable precursors. researchgate.net For example, methoxy-functionalized nickel phthalocyanines have demonstrated improved stability in electrocatalytic applications. osti.gov The synthesis of these precursors can be achieved through methods like alkylation followed by the Rosenmund-von Braun reaction. researchgate.net

For enhancing solubility in organic solvents, bulky groups are often introduced. The synthesis of 2,9(10),16(17),23(24)-tetrakis(trimethylsilyl)-phthalocyanines from 4-trimethylsilylphthalonitrile is a prime example of this strategy. umich.edu Similarly, sterically demanding substituents can be used to control the aggregation properties of the phthalocyanine complexes. umich.edu The template condensation of tetra(n-hexyl)phthalonitrile, for instance, yields the corresponding nickel hexadecahexylphthalocyanine, albeit in low yields in some cases. umich.edu

A more advanced strategy for creating novel phthalocyanine structures involves the meso-position editing of the macrocycle. nih.gov This has been demonstrated through the deprotonative macrocyclization of an open-form acyclic phthalonitrile nickel tetramer, leading to the synthesis of unique nickel(II)-containing derivatives like tetrabenzodiazanorcorrole and tetrabenzotriazacorrole. nih.gov

| Substituent Type | Example Precursor | General Synthesis Approach | Key Research Finding |

|---|---|---|---|

| Amino-phenoxy | 4-(4-aminophenoxy)phthalonitrile | Reaction of 4-nitrophthalonitrile with p-aminophenol, followed by cyclotetramerization with a Ni(II) salt. researchgate.netmwjscience.com | Electron-donating amino groups can enhance the electrocatalytic reduction of CO₂. researchgate.net |

| Alkyl | Tetra(n-hexyl)phthalonitrile | Template condensation of the substituted phthalonitrile in the presence of a nickel source. umich.edu | Peripheral alkyl chains can modify solubility and intermolecular interactions. |

| Silyl | 4-Trimethylsilylphthalonitrile | Cyclotetramerization of the silyl-substituted phthalonitrile. umich.edu | Bulky silyl groups significantly improve solubility in organic solvents. umich.edu |

| Methoxy (B1213986) | Methoxy-substituted phthalonitrile | Cyclotetramerization of the corresponding phthalonitrile. | Methoxy group functionalization can improve the stability of the catalyst. osti.gov |

| Meso-N-edited | Open-form acyclic phthalonitrile Ni tetramer | Deprotonative macrocyclization. nih.gov | Allows for the synthesis of novel phthalocyanine analogues with unique electronic properties. nih.gov |

Structural Characterization and Polymorphism of Nickel Phthalocyanine

X-ray Diffraction (XRD) Analysis

Preferred Orientation in Thin Films and Nanostructures

For NiPc thin films prepared by thermal evaporation, a common observation is a preferential orientation along the (100) plane. scirp.orgresearchgate.net This orientation corresponds to a tetragonal structure and is indicative of the β-crystalline phase. researchgate.net The presence of a strong diffraction peak around a 2θ value of 7.6 degrees in the X-ray diffraction (XRD) pattern is a characteristic signature of this β-crystalline phase with a (100) preferential orientation. researchgate.net The degree of crystallinity and the preferred orientation can be influenced by the deposition conditions. For example, in some cases, NiPc thin films deposited on glass substrates may exhibit a crystalline structure that is closer to amorphous. researchgate.net

In the case of the β-polymorphic structure, the molecular planes are inclined towards the substrate at an angle of approximately 26 degrees. dbc.wroc.pl This orientation, along with the fibrous structure of the β-phase, is a key determinant of the film's properties. dbc.wroc.pl The ability to control the preferred orientation through deposition parameters is crucial for tailoring the performance of NiPc-based devices.

Surface Morphology and Film Microstructure Analysis

The surface morphology and microstructure of nickel phthalocyanine (B1677752) (NiPc) films are intricately linked to their functional properties. The arrangement of molecules, grain size, and surface roughness all play a significant role in the performance of devices utilizing these films. x-mol.comresearchgate.net Various analytical techniques are employed to characterize these features, providing valuable insights into the film's quality and its suitability for specific applications.

Atomic Force Microscopy (AFM) for Surface Roughness and Grain Size

Atomic Force Microscopy (AFM) is a powerful tool for investigating the surface topography of NiPc thin films at the nanoscale. mdpi.comnih.gov It provides quantitative data on key morphological parameters such as surface roughness and grain size.

Studies have shown that the surface of NiPc films can range from smooth and uniform to having significant irregularities, depending on the deposition method. x-mol.comnih.gov For instance, films produced by physical vapor deposition (PVD) tend to have a lower roughness/thickness ratio compared to those made by Langmuir-Blodgett (LB) or layer-by-layer (LbL) techniques. x-mol.com Specifically, the root-mean-square (RMS) roughness for the α and β forms of NiPc have been measured to be 2 nm and 3 nm, respectively, with corresponding average grain sizes of 40 nm and 50 nm. mdpi.com

The thickness of the film also has a notable impact on its morphology. As the film thickness increases, the grain size generally tends to increase as well. scirp.org However, there can be exceptions to this trend at certain thicknesses. scirp.org Doping the NiPc film with other molecules, such as anthracene (B1667546) and TCNQ, can also affect the surface morphology, with pure films sometimes exhibiting smaller grain sizes compared to doped ones. matec-conferences.org

The following table summarizes AFM data from a study on NiPc thin films of varying thicknesses. scirp.org

| Film Thickness (nm) | Grain Size (nm) |

| 50 | 48.33 |

| 110 | - |

| 265 | 203.28 |

| 350 | 91.25 |

Note: The grain size for the 110 nm film was not specified in the provided source.

Scanning Electron Microscopy (SEM) for Film Morphology and Elemental Distribution

Scanning Electron Microscopy (SEM) is another vital technique for characterizing the surface morphology of nickel phthalocyanine (NiPc) thin films. researchgate.net SEM provides high-resolution images of the film's surface, revealing details about its structure, such as the shape and arrangement of crystalline grains. researchgate.netnih.gov

SEM studies have shown that the morphology of NiPc films is highly dependent on the substrate temperature during deposition. researchgate.net At lower temperatures, the films tend to have a more uniform, fine-grained structure. nih.gov As the substrate temperature increases, the crystals can grow into larger, fiber-like or rod-like structures. researchgate.netnih.gov This change in crystallinity and surface morphology is a direct consequence of the increased kinetic energy of the molecules at higher temperatures, which allows them to migrate to more favorable energy sites and form larger crystallites. nih.gov

In addition to morphological analysis, SEM, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), can be used to determine the elemental composition of the films, confirming the presence of nickel and other constituent elements. mdpi.com This is particularly useful for analyzing composite films, such as those incorporating polypyrrole with NiPc, to ensure the successful incorporation of the phthalocyanine. mdpi.com For instance, in a study of polypyrrole/NiPc composite films, SEM images revealed a characteristic cauliflower-like structure, and EDS confirmed the presence of nickel. mdpi.com

Impact of Substrate Temperature and Deposition Parameters on Microstructure

Substrate Temperature:

The temperature of the substrate during deposition has a profound effect on the resulting film microstructure. nih.gov

Low Temperatures: At very low temperatures (below 0°C), the mobility and diffusion of molecules on the substrate are limited. This lack of energy prevents them from reaching favorable nucleation sites, often resulting in the formation of amorphous films. nih.gov At room temperature, depositions typically yield fine-grained morphologies. nih.gov

High Temperatures: As the substrate temperature is increased, the molecules gain more kinetic energy. nih.gov This enhanced mobility allows them to migrate more easily across the surface to form stable nucleation points, leading to the growth of larger, more ordered polycrystalline structures with fewer grain boundaries. nih.gov This can manifest as the formation of large, rod-like fibers at elevated temperatures. nih.gov Studies have shown that increasing the substrate temperature can lead to an increase in the optical band gap of NiPc films, which is attributed to a decrease in defects and an improvement in the crystal structure. scirp.org

The following table illustrates the effect of substrate temperature on the optical band gap of NiPc thin films. researchgate.net

| Substrate Temperature (K) | Optical Band Gap (eV) |

| 318 | - |

| 363 | - |

| 408 | - |

| 458 | - |

Note: The specific band gap values were not provided in the summary of the source.

Deposition Rate:

The rate at which the NiPc material is deposited onto the substrate also significantly influences the film's microstructure by affecting the nucleation density. rsc.org

High Deposition Rate: A higher deposition rate increases the rate of nucleation because more molecules are arriving in a given area per unit of time. This can lead to the formation of smaller, denser crystallites. rsc.org If the rate is very high, the growth becomes kinetically dominated, often resulting in films with low crystallinity or an amorphous structure. rsc.org

Low Deposition Rate: Conversely, a lower deposition rate decreases the nucleation density. This provides more time for the incoming molecules to migrate to a favorable orientation before the arrival of subsequent molecules, typically leading to the formation of larger crystallites and fewer grain boundaries. rsc.org

In essence, the interplay between substrate temperature and deposition rate allows for the tuning of the NiPc thin film's microstructure, enabling the fabrication of films with desired properties for various applications. nih.govrsc.org

Spectroscopic Investigations of Nickel Phthalocyanine

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy

UV-Vis-NIR spectroscopy is a important tool for examining the electronic transitions within Nickel Phthalocyanine (B1677752). The resulting spectra are characterized by distinct absorption bands that are sensitive to the molecular environment.

The electronic absorption spectrum of NiPc is dominated by two principal features: the Q-band in the visible region and the B-band (also known as the Soret band) in the near-ultraviolet region. scirp.orgresearchgate.net These bands arise from π-π* electronic transitions within the extensive 18-π electron conjugated system of the phthalocyanine macrocycle. scirp.orgresearchgate.net

The B-band, which appears at higher energies (typically 300-400 nm), is attributed to electronic transitions from deeper π levels to the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The Q-band, observed at lower energies in the visible range (approximately 600-700 nm), corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the LUMO. scirp.orgemanresearch.org In thin films, the Q-band for NiPc has been reported at wavelengths between 575 nm and 670 nm. researchgate.netemanresearch.org

A notable feature of the Q-band in aggregated states, such as thin films, is its characteristic splitting, known as Davydov splitting. naturalspublishing.comworldscientific.com This phenomenon, with an observed splitting energy (ΔQ) of 0.21 eV in one study, provides structural information, suggesting a specific tilted arrangement of the NiPc molecules within the film. naturalspublishing.comworldscientific.com

Table 1: Characteristic UV-Vis Absorption Bands for Nickel Phthalocyanine

| Band | Spectral Region | Wavelength Range (nm) | Electronic Transition |

|---|---|---|---|

| B-band (Soret) | Near-Ultraviolet | 300 - 400 | Deeper π-levels → LUMO |

The optical band gap (E_g) is a crucial parameter determined from the analysis of the absorption spectrum, often using Tauc's equation. naturalspublishing.comscirp.org For NiPc thin films, the electronic transitions are typically direct allowed transitions. naturalspublishing.comaaru.edu.jo

Studies have identified distinct optical band gaps associated with the main absorption bands. The energy gap corresponding to the Q-band is found to be in the range of 1.63-1.68 eV, while the gap for the B-band is significantly higher, around 3.25-3.3 eV. aaru.edu.joresearchgate.net Another investigation reported slightly different values of 1.76 eV for the Q-band and 3.47 eV for the B-band. researchgate.net A separate study identified a fundamental energy gap of 2.77 eV and an onset energy gap of 1.58 eV. worldscientific.com

The optical band gap of NiPc is not a fixed value but is influenced by the physical parameters of the thin film, such as thickness and the temperature of the substrate during deposition. naturalspublishing.comaaru.edu.jo Research indicates that the optical energy gap tends to decrease as the thickness of the film increases. naturalspublishing.com For instance, as film thickness was increased from 50 nm to 350 nm, the absorbance increased, and the absorption peaks shifted towards lower energies. naturalspublishing.comaaru.edu.jo Similarly, increasing the substrate temperature can induce a red shift in the peak positions of the B and Q bands. scirp.org

Table 2: Reported Optical Band Gap (E_g) Values for NiPc Thin Films

| Associated Band | E_g Range (eV) | Reference |

|---|---|---|

| Q-band | 1.63 - 1.68 | aaru.edu.joresearchgate.net |

| B-band | 3.25 - 3.30 | aaru.edu.joresearchgate.net |

| Q-band | 1.76 | researchgate.net |

| B-band | 3.47 | researchgate.net |

| Onset Gap | 1.58 | worldscientific.com |

The spectral properties of this compound exhibit marked differences when comparing its state in solution to its solid thin film form. In solvents such as dioxane or dimethylformamide (DMF), the UV-Vis absorption bands of NiPc are characteristically broadened and tend to overlap, resulting in absorption across the entire visible spectrum. naturalspublishing.comaaru.edu.joresearchgate.net In a DMF solution, monomeric (non-aggregated) NiPc displays a sharp, single Q-band peak around 720 nm. nih.gov

In contrast, the spectrum of a NiPc thin film shows a Q-band that is significantly broadened, a phenomenon attributed to intermolecular interactions and the aggregation of molecules in the solid state. nih.gov This broadening often manifests as the previously mentioned Davydov splitting. naturalspublishing.comworldscientific.com These spectral shifts also affect the calculated optical band gap; for an amino-substituted NiPc derivative, the band gap was measured at 1.59 eV in solution, which decreased to 1.40 eV in the thin film state due to the aggregation-induced shift of the Q-band to a longer wavelength. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy serves as a definitive method for confirming the molecular structure of NiPc by identifying the vibrational frequencies of its constituent chemical bonds.

The FTIR spectrum of NiPc provides a molecular fingerprint, with specific peaks corresponding to the key functional groups and bonds within the molecule. The presence of these characteristic absorption bands confirms the integrity of the phthalocyanine macrocycle and the successful coordination of the central nickel atom. emanresearch.org

Key stretching vibrations used for structural confirmation include:

Ni-N Vibration: The coordination of the nickel atom to the nitrogen atoms of the phthalocyanine ring is confirmed by a weak absorption band. This vibration has been reported in the range of 508-578 cm⁻¹ or, in other studies, at 880-890 cm⁻¹. scirp.orgnih.govacs.org

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic benzene (B151609) rings are typically observed in the region of 1602-1612 cm⁻¹. scirp.orgjmchemsci.com A peak specifically representing the benzene ring has been noted at 1533 cm⁻¹. scirp.org

C-N Stretching: The stretching of the carbon-nitrogen bonds within the macrocycle is identified by a band in the 1320-1334 cm⁻¹ range. scirp.org Other reports place the C-N and C-C stretching modes at various frequencies, including 1602, 1520, 1489, 1327, and 1089 cm⁻¹. osti.gov

A detailed analysis of the FTIR spectrum allows for a comprehensive investigation of the various chemical bonds and their vibrational modes. The spectrum is generally considered in two regions: the bond-stretching region (2000-4000 cm⁻¹) and the bond-bending, or fingerprint, region (400-2000 cm⁻¹). scirp.org

Beyond the primary stretching vibrations, other significant modes provide further structural detail:

Macrocycle In-Plane Vibrations: The complex in-plane vibrations involving C-N and C-C stretching occur at several locations, such as 1602, 1520, 1489, 1327, and 1089 cm⁻¹. osti.gov

Isoindole and Pyrrole (B145914) Vibrations: Stretching of the isoindole ring is found between 1390 and 1480 cm⁻¹, while a breathing mode of the pyrrole unit is localized at 1101 cm⁻¹. acs.org

Bridge Bond Stretching: A particularly intense band at 1551 cm⁻¹ is assigned to the stretching of the Cα–Nb–Cα bridge bonds that link the isoindole units. acs.org

C-H Vibrations: Aromatic C-H stretching is found at high wavenumbers, around 3191 cm⁻¹, while the C-H in-plane bending mode is located near 1160 cm⁻¹. jmchemsci.comosti.gov

Table 3: Key FTIR Vibrational Modes of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Ni-N (Nickel-Nitrogen) Vibration | 508 - 578 | scirp.org |

| C=C (Aromatic) Stretching | 1602 - 1612 | scirp.orgjmchemsci.com |

| Benzene Ring Vibration | 1533 | scirp.org |

| C-N (Macrocycle) Stretching | 1320 - 1334 | scirp.org |

| Cα–Nb–Cα Bridge Stretching | 1551 | acs.org |

| Pyrrole Ring Breathing | 1101 | acs.org |

| C-H (Aromatic) Stretching | ~3191 | jmchemsci.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation of Substituted Derivatives

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation of substituted this compound (NiPc) derivatives. The chemical shifts (δ) of protons are highly sensitive to their local electronic environment, providing valuable information about the position and nature of substituents on the phthalocyanine macrocycle. hw.ac.uklibretexts.org

In unsubstituted NiPc, the aromatic protons typically exhibit a broad singlet in the range of 7.5-8.04 ppm. jmchemsci.com However, the introduction of substituents can cause significant changes in the ¹H NMR spectrum. The chemical shifts of protons on the phthalocyanine ring are influenced by the electron-donating or electron-withdrawing nature of the substituents. hw.ac.ukucl.ac.uk For instance, in an ethoxy-substituted NiPc, the ¹H NMR spectrum shows distinct signals for the benzo protons, as well as the methylene (B1212753) (CH2) and methyl (CH3) protons of the ethoxy groups. illinois.edu

The multiplicity of the signals (e.g., singlet, doublet, triplet) provides information about the number of adjacent protons, following the n+1 rule. hw.ac.uk This is particularly useful in determining the substitution pattern on the aromatic rings. For example, in a study of nickel(II) tetraamino-phthalocyanine, the ¹H NMR spectrum helped to confirm the presence of the amino groups. acs.org Similarly, for novel phthalonitrile (B49051) derivatives with hexyloxy and benzodioxin groups, ¹H NMR was crucial in identifying the aromatic and aliphatic protons, with the inner core protons appearing at distinct chemical shifts. semanticscholar.org

The following table summarizes representative ¹H NMR chemical shifts for protons in different chemical environments relevant to substituted NiPc derivatives.

Table 1: Representative ¹H NMR Chemical Shifts

| Type of Proton | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Alkyl (CH₃) | 0.9 |

| Alkyl (CH₂) | 1.2 |

| -OCH₂- | 3.3 - 4.0 |

| Aromatic (Ar-H) | 6.5 - 8.5 |

| Amine (NH₂) | Variable, often broad |

This table provides general ranges. Actual shifts can vary based on the specific molecular structure and solvent.

Photoluminescence (PL) Spectroscopy

Emitting Photon Energy Analysis and Emission Bands

Photoluminescence (PL) spectroscopy provides insights into the electronic transitions and energy levels within this compound. When NiPc is excited by photons with energy greater than its band gap, it can emit photons as it relaxes back to a lower energy state.

Studies on NiPc thin films have shown that excitation with a photon of energy 3.93 eV (corresponding to a wavelength of 315 nm) results in an emitted photon with an energy of 3.29 eV (376 nm). scirp.org A smaller peak corresponding to an emission of approximately 3 eV, which is close to the energy gap of NiPc, is also observed. scirp.org Interestingly, an unconventional phenomenon occurs when NiPc thin films are excited with lower energy photons of 2.06 eV (600 nm), leading to the emission of higher energy photons at 3.6 eV (344 nm). scirp.org This may be indicative of non-linear optical properties. scirp.org

The emission spectra of organic materials, including NiPc, can exhibit broad bands in the visible region, often associated with defects in the material's structure, such as vacancies and variations in molecular packing. mdpi.com For instance, some organic crystals show a green emission band around 560 nm (~2.21 eV) and a smaller emission band at approximately 654 nm (~1.89 eV), which are generally attributed to π→π* and n→π electronic transitions. mdpi.com While unsubstituted NiPc is typically considered non-fluorescent, the introduction of substituents can alter its photophysical properties. acs.org

Correlation of Trap Energy Levels with Conductivity

The presence and characteristics of these trap levels can be inferred from current-voltage measurements that show space-charge-limited conductivity (SCLC). tandfonline.com In freshly prepared NiPc thin films, electrical conduction at lower voltages is ohmic, while at higher voltages, it becomes SCLC, governed by a single discrete trap level. tandfonline.com However, after annealing, the conductivity is dominated by an exponential distribution of traps. tandfonline.com This change is thought to be due to the removal of oxygen and a phase transformation during the heating process. tandfonline.com

For instance, in one study, an activation energy of 0.58 eV was identified for the SCLC region, which was associated with trapping levels induced by oxygen. tandfonline.com The concentration of these traps was calculated to be approximately 10¹⁹ m⁻³. tandfonline.com Doping NiPc films with substances like TCNQ can increase conductivity by several orders of magnitude, with the conduction mechanism at high electric fields being attributed to trap-controlled SCLC with traps distributed homogeneously in energy within the band gap. core.ac.uk The Q band in the absorption spectrum is associated with these traps, and its characteristics have a significant impact on the conductivity of NiPc films. scirp.org

Raman Spectroscopy

Study of Vibrational Spectra and Interactions with Chemical Vapors

Raman spectroscopy is a valuable technique for investigating the vibrational modes of this compound and its interactions with the surrounding environment. The Raman spectrum of NiPc is characterized by distinct bands that correspond to specific molecular vibrations within the phthalocyanine macrocycle. acs.orgnih.gov

The resonance Raman spectrum of a substituted NiPc, such as one with eight butoxy groups (NiPc(OBu)₈), is dominated by vibrations of the phthalocyanine ring in the 1100–1600 cm⁻¹ region. acs.orgnih.gov Key assignments include:

1551 cm⁻¹: A strong band assigned to the stretching of the Cα–Nb–Cα bridge bonds. acs.orgnih.gov

1390–1480 cm⁻¹: Bands attributed to the stretching of the isoindole ring. acs.orgnih.gov

1101 cm⁻¹: A localized band arising from the breathing vibration of the pyrrole unit. acs.orgnih.gov

The positions of these vibrational bands are sensitive to the central metal ion and the presence of substituents. researchgate.net

Furthermore, Raman spectroscopy can be used to study the interaction of NiPc thin films with chemical vapors. Exposure to different vapors can cause shifts in the position and/or changes in the intensity of certain vibrational bands. acs.org For example, studies have shown that exposure to bromine vapor leads to significant changes in the vibrational bands of metal phthalocyanines. science.gov These spectral changes are a result of interactions between the vapor molecules and the central nickel atom or other peripheral atoms of the phthalocyanine ring. acs.org This sensitivity makes NiPc a potential material for chemical sensors, where changes in the Raman spectrum can be used to detect the presence of specific vapors. science.gov

The following table presents some characteristic Raman bands observed for a substituted this compound.

Table 2: Characteristic Raman Bands for Nickel Octabutoxyphthalocyanine (NiPc(OBu)₈)

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| 1551 | Cα–Nb–Cα bridge bond stretching |

| 1390–1480 | Isoindole ring stretching |

Probing Ultrafast Excited-State Dynamics (e.g., Femtosecond Raman-Induced Kerr Effect Spectroscopy)

Femtosecond Raman-Induced Kerr Effect Spectroscopy (FRIKES) is a powerful technique for exploring the ultrafast excited-state dynamics of molecules. nih.gov This method provides structurally specific vibrational spectra on femtosecond to picosecond timescales, enabling detailed characterization of transient molecular states. acs.orgnih.gov

In studies of a peripherally substituted this compound, nickel(II) phthalocyanine with eight butoxy substituents (NiPc(OBu)8), FRIKES has been employed to unravel its photoexcitation dynamics. nih.govacs.org This particular derivative is of interest due to its relatively long-lived ligand-to-metal charge-transfer (LMCT) state, a crucial feature for applications in photocatalysis. acs.orgnih.gov

Upon photoexcitation, the vibrational transitions in the FRIKES spectra, which are assignable to the phthalocyanine ring modes, show evolution on femtosecond to picosecond timescales. nih.govacs.org This allows for the tracking of structural changes as the molecule relaxes through various excited states. washington.edu Research has confirmed that the relaxation of photoexcited NiPc(OBu)8 proceeds from an initially excited d-d state to an LMCT state. acs.org This charge-separated LMCT state is relatively stable, persisting for approximately 500 to 600 picoseconds. nih.govacs.org

Further analysis has identified an even earlier transient state, appearing at around 0.2 picoseconds, which has been tentatively assigned to a higher-lying, Jahn-Teller-active LMCT state. nih.govacs.org The correlation between the ring core size and the frequency of specific vibrational modes, such as the ν10 asymmetric C–N stretching mode, helps to confirm the identity of these transient states. nih.govacs.org These detailed investigations highlight the capability of FRIKES to elucidate complex ultrafast molecular dynamics. nih.govnih.gov

Table 1: Ultrafast Excited-State Dynamics of NiPc(OBu)8 Probed by FRIKES

| Transient State | Lifetime | Method of Identification |

|---|---|---|

| Higher-lying LMCT State | ~0.2 ps | Tentative assignment based on early transient spectra. nih.govacs.org |

| d-d Excited State | Precursor to LMCT | Inferred from the relaxation pathway. nih.govacs.org |

| LMCT State | ~500-600 ps | Confirmed by transient absorption and vibrational mode analysis. nih.govacs.org |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.

Analysis of Elemental Composition and Oxidation States

XPS analysis of this compound and its derivatives provides detailed information about the constituent elements and their chemical environments. For instance, in electrochemically deposited films of amino-substituted this compound (AmNiPc), the high-resolution C 1s spectrum can be deconvoluted into several components. nih.gov These typically include a primary peak for C–C/C–H bonds at approximately 284.8 eV, a C–N component at ~285.8 eV, and additional peaks indicating the presence of C–O/C=O functionalities, which may arise from substrate or atmospheric contamination. nih.govacs.org

The N 1s spectrum is also crucial for characterizing the phthalocyanine structure. In NiPc crystals, two distinct peaks are observed at 398.0 eV and 399.7 eV, corresponding to the pyridinic nitrogen atoms and the pyrrole/Ni-N coordinated nitrogen atoms, respectively. researchgate.net For AmNiPc, the N 1s spectrum is decomposed into a main N–C component at 399.0 eV, which also accounts for the C–N–Ni configuration, and a component for the unreacted NH2 groups at ~400.5 eV. nih.gov The analysis of the Ni 2p region is used to determine the oxidation state of the central metal ion. The Ni 2p3/2 binding energies for Ni(II) in various phthalocyanine and porphyrin monomers are typically observed around 855.4 eV. acs.org The absence of strong shake-up satellite structures in the Ni 2p spectrum of certain monomers confirms the diamagnetic, low-spin state of Ni(II). acs.org However, changes in the chemical environment, such as polymerization, can induce a shift to a paramagnetic state, indicated by dramatic changes in the satellite structure. acs.org

Table 2: Representative XPS Binding Energies (in eV) for this compound Derivatives

| Element/Core Level | Species | Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | AmNiPc | 284.8 (C-C/C-H) | nih.gov |

| 285.8 (C-N) | nih.gov | ||

| N 1s | NiPc | 398.0 (Pyridinic N) | researchgate.net |

| 399.7 (Pyrrolic N/Ni-N) | researchgate.net | ||

| AmNiPc | 399.0 (N-C, C-N-Ni) | nih.gov | |

| 400.5 (NH₂) | nih.gov | ||

| Ni 2p₃/₂ | NiTAPP | 855.4 | acs.org |

| NiTSPP | 855.4 | acs.org |

Investigation of Electronic Localization at Metal Sites

XPS is also instrumental in probing the electronic structure and the degree of electronic localization at the central nickel atom. The binding energies of the core levels are sensitive to the local chemical environment and the nature of the bonding between the nickel ion and the phthalocyanine ligand. researchgate.net

Differences in the Ni 2p spectra between nickel phthalocyanines and other related macrocycles like nickel porphyrins highlight the influence of the macrocyclic structure on the electronic state of the metal. researchgate.net For example, the presence of nitrogen atoms in the meso positions of the phthalocyanine ring, as opposed to carbon atoms in porphyrins, alters the electronic structure. researchgate.net This suggests that a simple model considering only the immediate NiN4 coordination sphere is of limited use, and the entire macrocycle must be considered. researchgate.net

Furthermore, interactions between the NiPc molecule and a substrate can lead to shifts in the core level binding energies. researchgate.net Strong molecular-substrate interactions can even cause splitting of the binding energy peaks, whereas weaker interactions typically result in a uniform shift. For example, a negative shift in the N 1s binding energy for NiPc on a magnesium hydride (MgH2) support suggests a weak interaction. researchgate.net The analysis of satellite features in the Ni 2p spectra provides further insight. The intensity and energy of these shake-up satellites are related to the d-electron configuration and the ligand-to-metal charge transfer possibilities, offering a probe into the electronic localization and the covalent character of the Ni-N bonds. acs.org

Electronic and Charge Transport Mechanisms in Nickel Phthalocyanine Systems

Electronic Band Structure Characterization

The electronic band structure of a semiconductor is paramount in determining its optical and electrical behavior. For nickel phthalocyanine (B1677752), this characterization primarily involves the determination of its energy gap and the nature of its electronic transitions.

The optical properties of nickel phthalocyanine thin films are characterized by two main absorption regions in the UV-Visible spectrum, known as the Q-band in the visible region and the B-band (or Soret band) in the near-UV region. nih.gov These bands arise from π → π* electronic transitions within the phthalocyanine macrocycle. nih.gov

Studies on NiPc thin films have consistently shown that the electronic transitions responsible for optical absorption are direct allowed transitions. aaru.edu.joaaru.edu.jo This is typically determined by analyzing the relationship between the absorption coefficient (α) and the photon energy (hν) using the Tauc equation for direct bandgap semiconductors: (αhν)² = A(hν - E_g), where A is a constant and E_g is the optical energy gap. A linear relationship when plotting (αhν)² against hν confirms the direct nature of the transitions. aaru.edu.jo

The optical energy gap values are distinct for the Q and B bands. Research indicates that the direct energy band gap corresponding to the B-band is approximately 3.25 to 3.3 eV. aaru.edu.jo For the Q-band, the direct energy gap is found to be in the range of 1.63 to 1.68 eV. aaru.edu.jo One study determined the optical band gap to be 1.59 eV from the edge of the Q band. nih.gov Another investigation reported values of 1.76 eV for the Q band and 3.47 eV for the B band. researchgate.net

| Absorption Band | Transition Type | Reported Energy Gap (eV) | Reference |

|---|---|---|---|

| B-Band (Soret) | Direct Allowed | 3.25 - 3.3 | aaru.edu.jo |

| Q-Band | Direct Allowed | 1.63 - 1.68 | aaru.edu.jo |

| B-Band (Soret) | Direct Allowed | 3.47 | researchgate.net |

| Q-Band | Direct Allowed | 1.76 | researchgate.net |

| Q-Band | Direct Allowed | 1.59 | nih.gov |

The electronic properties of NiPc thin films are sensitive to processing conditions, which can alter the film's morphology and molecular arrangement, thereby influencing the energy gap.

Film Thickness: The optical energy gap of NiPc films exhibits a slight dependence on the film's thickness. aaru.edu.joaaru.edu.jo Generally, the energy gap tends to decrease with an increase in film thickness. aaru.edu.jo This can be attributed to an increase in grain size and a reduction in structural defects as the film becomes thicker. researchgate.net For instance, one study observed this decreasing trend in films with thicknesses ranging from 50 nm to 350 nm. aaru.edu.jo

Substrate Temperature: The temperature of the substrate during the deposition process significantly affects the energy gap of the resulting NiPc film. Increasing the substrate temperature generally leads to an increase in the energy gap values. scirp.org This is often linked to improved crystallinity and molecular ordering at higher deposition temperatures. For NiPc films deposited at substrate temperatures ranging from 300 K to 450 K, a clear trend of increasing energy gap with temperature was observed. scirp.org

| Substrate Temperature (K) | Energy Gap (eV) from Tauc Method | Energy Gap (eV) from Photoluminescence |

|---|---|---|

| 300 | 3.28 | 3.75 |

| 350 | 3.29 | 3.78 |

| 400 | 3.25 | 3.74 |

| 450 | 3.30 | 3.80 |

Data derived from a study on Ni-Phthalocyanine thin films for solar cell applications. scirp.org

Annealing: Post-deposition annealing is another critical process that modifies the film's properties. Annealing can induce a phase transition from the metastable α-phase to the more stable β-phase, which in turn alters the optoelectronic parameters. nih.gov Studies on NiPc films annealed at temperatures up to 150 °C showed that the band gap energy varied within a narrow range of 3.22–3.28 eV. researchgate.net The treatment influences the surface morphology and crystallinity, with the root mean square (RMS) roughness increasing slightly after heating, for example from 2 nm (α form) to 3 nm (β form). nih.gov This structural rearrangement directly impacts the optical properties. nih.gov

Electrical Conduction Phenomena

The movement of charge carriers through this compound is governed by several factors, including the intrinsic carrier type, the presence of trapping states, and the influence of temperature.

Investigations using Hall effect measurements have determined that this compound thin films typically exhibit p-type conductivity. scirp.org This indicates that the majority of charge carriers are holes. This property is consistent with its frequent use as a hole-transport material (HTM) in devices like inverted planar perovskite solar cells, where it has shown excellent performance. rsc.org

The electrical conductivity in NiPc is temperature-dependent and can be described by different conduction mechanisms in distinct temperature and voltage regimes. The current density-voltage (J-V) characteristics reveal an ohmic conduction region at low applied fields and a space-charge-limited conduction (SCLC) region at higher fields. tandfonline.comtandfonline.com

In the ohmic region at temperatures below 350 K, an activation energy of approximately 0.41 eV has been observed. tandfonline.com This activation energy may be associated with an acceptor level, potentially due to oxygen incorporation, which provides charge carriers. tandfonline.com At temperatures above 350 K, a higher activation energy of about 1.0 eV is observed, which may be identified with intrinsic conduction, approximating to half the bandgap of NiPc. tandfonline.com

Further studies have identified the presence of multiple activation energies, suggesting complex conduction pathways. scirp.orgresearchgate.net For example, within a temperature range of 298 K to 473 K, three distinct activation energies can be identified, indicating transitions between different conduction mechanisms, such as extrinsic and intrinsic conduction. researchgate.net The presence of trapping states also plays a crucial role. For freshly prepared NiPc samples, the SCLC mechanism is dominated by a single trapping level located at approximately 0.58 eV above the valence band edge. tandfonline.comtandfonline.com In contrast, for samples that have been heat-treated, conduction is dominated by traps that are exponentially distributed in energy within the forbidden gap. tandfonline.comtandfonline.com

The concentration and mobility of charge carriers are key parameters defining the performance of a semiconductor. In this compound, these values are highly dependent on the film's preparation and treatment.

For freshly prepared NiPc thin films, a room-temperature free hole concentration of approximately 7.25 x 10¹⁸ m⁻³ has been reported. tandfonline.com After heat treatment at 500 K, this value significantly decreases to around 2.35 x 10¹⁴ m⁻³. tandfonline.com This reduction is attributed to changes in the film's structure and the potential removal of adsorbed species like oxygen that can act as dopants. tandfonline.com

Both carrier concentration and mobility are also influenced by the substrate temperature during deposition. It has been observed that both carrier concentration and mobility are reduced as the substrate temperature is increased. scirp.org This suggests that while higher substrate temperatures can improve crystallinity, they may also lead to changes that are less favorable for charge transport, possibly through the formation of different structural phases or interfaces. scirp.org

| Property | Condition | Value | Reference |

|---|---|---|---|

| Carrier Type | - | p-type | scirp.org |

| Activation Energy (Ohmic) | < 350 K | ~0.41 eV | tandfonline.com |

| > 350 K (Intrinsic) | ~1.0 eV | tandfonline.com | |

| Trap Level (Single) | Freshly Prepared | ~0.58 eV | tandfonline.comtandfonline.com |

| Free Hole Concentration | Freshly Prepared (Room Temp.) | ~7.25 x 10¹⁸ m⁻³ | tandfonline.com |

| Heat-Treated (500 K) | ~2.35 x 10¹⁴ m⁻³ | tandfonline.com |

Fundamental Charge Transport Models

The transport of charge carriers through this compound thin films is governed by different conduction mechanisms, which become dominant under varying electric field strengths. Typically, at low voltages, the conduction is limited by the intrinsic charge carriers, while at higher voltages, injected charges and trapping states play a more significant role.

Ohmic Conduction Regimes at Low Applied Voltages

At low applied electric fields, the current-voltage (J-V) characteristic of this compound thin films sandwiched between ohmic contacts (such as gold) typically follows Ohm's law. In this regime, the current density (J) is directly proportional to the applied voltage (V). This behavior is attributed to the transport of thermally generated charge carriers, where the concentration of injected carriers from the electrodes is negligible compared to the bulk carrier concentration.

In freshly prepared NiPc samples, the intrinsic free hole concentration (p₀) has been measured to be approximately 7.25 x 10¹⁸ m⁻³. However, this concentration is sensitive to processing conditions; for instance, heat-treating the samples at 500 K can significantly reduce the free hole concentration to around 2.35 x 10¹⁴ m⁻³, likely due to the removal of adsorbed species like oxygen which can act as dopants.

Space Charge Limited Current (SCLC) Mechanisms

As the applied voltage increases, the density of charge carriers injected from the electrodes surpasses the intrinsic carrier density. This leads to the formation of a space charge within the material, and the conduction mechanism transitions from ohmic to Space Charge Limited Current (SCLC). In this regime, the current is no longer linearly dependent on the voltage and is instead governed by the transport of these injected carriers and their interaction with trapping states within the NiPc bandgap.

The nature of the SCLC is highly dependent on the distribution and density of these traps. Research on Au-NiPc-Au sandwich structures has identified distinct SCLC behaviors based on sample preparation:

Single Discrete Trap Level: In freshly prepared films, the SCLC is often controlled by a single, discrete trapping level. This trap has been identified at an energy (Eₜ) of approximately 0.58 eV above the valence band edge with a concentration of about 1 x 10¹⁹ m⁻³.

Exponential Trap Distribution: For samples that have been heat-treated, the J-V characteristics in the SCLC region are better described by a model considering an exponential distribution of traps within the forbidden gap. This results in a power-law relationship (J ∝ Vⁿ, where n > 2) and is associated with a much higher trap concentration, estimated at 9.26 x 10²⁶ m⁻³. This change is often attributed to the creation of structural defects during the annealing process.

The mobility of charge carriers can be estimated from the SCLC region of the J-V curve. In p-type NiPc films, hole mobility has been observed to increase with the substrate temperature during deposition.

| Parameter | Freshly Prepared NiPc | Heat-Treated NiPc |

| Dominant SCLC Trap Mode | Single Discrete Level | Exponential Distribution |

| Trap Energy (Eₜ) | ≈ 0.58 eV | - |

| Trap Concentration | ≈ 1 x 10¹⁹ m⁻³ | ≈ 9.26 x 10²⁶ m⁻³ |

Bulk-Limited Poole-Frenkel Emission and Hopping Processes

In addition to SCLC, other bulk-limited conduction mechanisms can be active in NiPc, particularly those involving the emission of trapped carriers enhanced by an electric field.

Poole-Frenkel (P-F) Emission describes the field-assisted thermal excitation of charge carriers from trap states into the conduction or valence band. This mechanism is similar to the Schottky effect but occurs in the bulk of the material rather than at a metal-semiconductor interface wikipedia.org. The current density in P-F emission shows a characteristic exponential dependence on the square root of the applied electric field. While direct analysis of forward-bias J-V characteristics in NiPc via the P-F model is not commonly reported, related Schottky-type conduction has been identified under reverse bias conditions in NiPc devices, suggesting that field-enhanced emission from barrier states is a relevant process researchgate.net.

Hopping Conduction is another crucial mechanism, especially in disordered or polycrystalline organic materials. In this process, charge carriers move by "hopping" between localized states, such as adjacent molecules or defect sites. This transport is thermally activated. Studies on heat-treated polymeric this compound have demonstrated that the DC electrical conduction in the temperature range of 77 K to 270 K is governed by Mott's variable range hopping model scispace.com. This indicates that after certain processing, conduction in the material relies on charge carriers hopping between localized states within the amorphous regions of the polymer scispace.com.

Thermo-ionic Emission Theory in Schottky Barrier Devices

When this compound forms an interface with a metal, a Schottky barrier can be created, particularly if the metal's work function is not perfectly aligned with the energy levels of the NiPc. The transport of charge carriers across this barrier is often described by the thermionic emission theory.

According to this model, charge carriers with sufficient thermal energy can overcome the potential barrier at the interface and get injected into the semiconductor. The current density is exponentially dependent on the barrier height (ΦB) and the temperature. In devices like p-NiPc/n-Si heterojunction solar cells, this mechanism is fundamental to their operation. The analysis of J-V and capacitance-voltage (C-V) characteristics of such devices has allowed for the determination of the Schottky barrier height. For NiPc films deposited on n-type silicon, the barrier height has been found to increase from 2.53 eV to 3.69 eV as the substrate temperature during deposition was raised from 300 K to 400 K scirp.org.

Molecular Electronic Structure and Orbital Energetics

The electronic and charge transport properties of NiPc are fundamentally rooted in its molecular electronic structure, specifically the energy and character of its frontier molecular orbitals.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in charge transport. For p-type conduction, which is common in NiPc, charge transport occurs through the hopping of holes between the HOMO levels of adjacent molecules. For n-type conduction, it would involve the LUMO levels.

| Compound | HOMO (Calculated) | LUMO (Calculated) | HOMO-LUMO Gap (Calculated) |

| This compound (NiPc) | -6.30 eV | -4.01 eV | 2.29 eV |

Impact of Substituents on Electronic Structure and Molecular Orbital Energy Levels

Electron-donating substituents, such as hydroxyl (-OH) or amino (-NH2) groups, increase the electron density of the phthalocyanine ring. This leads to a destabilization (increase in energy) of the HOMO level. Theoretical calculations and experimental results have shown that this electronic localization on the Ni site, induced by EDGs, can enhance the adsorption and activation of molecules like CO2. kaust.edu.sa The enlarged π-conjugation resulting from polymerization of NiPc units can similarly induce d-electron localization, increasing the electronic density at the central nickel atom. colab.ws

Conversely, electron-withdrawing substituents decrease the electron density of the macrocycle. Strongly electron-withdrawing groups, such as fluorine (-F) or perfluoroethyl (-C2F5), cause a stabilization (decrease in energy) of both the HOMO and LUMO levels. nih.govacs.org This effect significantly increases the ionization potential and electron affinity of the molecule. For instance, DFT studies on metal phthalocyanines have shown that fluorination can substantially alter molecular orbital energy levels. nih.govacs.org The introduction of sulfonyl groups or the replacement of benzene (B151609) rings with pyrazines also makes the macrocycle more electron-deficient, which can be quantified by a less negative first reduction potential (Ered1). acs.org

The strategic placement and nature of these functional groups provide a powerful tool for molecular engineering. By tuning the electronic structure, properties like catalytic activity and charge transfer efficiency can be optimized for specific applications. kaust.edu.saacs.org

Table 1: Effect of Substituent Type on NiPc Electronic Properties

| Substituent Type | Effect on Electron Density | Impact on HOMO Energy Level | Impact on LUMO Energy Level | Representative Groups |

|---|---|---|---|---|

| Electron-Donating | Increases | Increases (Destabilizes) | Varies | -OH, -NH2, -OCH3 |

| Electron-Withdrawing | Decreases | Decreases (Stabilizes) | Decreases (Stabilizes) | -F, -C2F5, -CN, -SO2R |

Mechanisms of Charge Delocalization within the Macrocycle and Between Molecules

Charge delocalization is a fundamental property of this compound, underpinning its utility in electronic and optoelectronic applications. This delocalization occurs at two distinct levels: intramolecularly within the extensive π-conjugated system of a single molecule, and intermolecularly between adjacent molecules in aggregates or solid-state structures.

Intramolecular Delocalization: The phthalocyanine macrocycle consists of an alternating network of single and double bonds, forming a large, planar π-electron system. This structure allows for the extensive delocalization of electrons across the entire molecule. utah.edu Upon photoexcitation or charge injection, the added charge is not confined to a single atom or bond but is spread out over the macrocycle. This delocalization stabilizes the charged species and is crucial for the molecule's ability to absorb light in the visible region and to transport charge. utah.edu Theoretical studies on related two-dimensional metal-phthalocyanine frameworks confirm that the electronic structure consists of highly delocalized states, which favors a band-like transport mechanism for charge carriers rather than hopping between localized states. nih.govresearchgate.net In these systems, both carbon and nitrogen atoms contribute to the conduction band, while the valence band is dominated by carbon atoms, indicating that charge transport occurs primarily along the organic backbone. nih.gov

Intermolecular Delocalization and Transport: In the solid state, NiPc molecules often arrange in ordered stacks. The efficiency of charge transport between molecules is highly dependent on the distance and orientation between adjacent macrocycles. Effective π-π stacking allows for the overlap of molecular orbitals, creating pathways for charge carriers (electrons and holes) to move from one molecule to the next. utah.edu This intermolecular charge transport is essential for the bulk conductivity of NiPc-based materials. utah.eduresearchgate.net Studies on covalent organic frameworks (COFs) incorporating NiPc units have demonstrated that creating extended, ordered two-dimensional systems with strong electronic coupling between the phthalocyanine units can lead to exceptionally high predicted charge carrier mobilities. nih.govresearchgate.net The design of these frameworks, which prevents the isolation of electron-localized units, is key to achieving dispersive band states and efficient charge transport. nih.govresearchgate.net

Table 2: Comparison of Intramolecular and Intermolecular Charge Delocalization in NiPc

| Feature | Intramolecular Delocalization | Intermolecular Delocalization/Transport |

|---|---|---|

| Domain | Within a single NiPc molecule | Between adjacent NiPc molecules |

| Mechanism | Delocalization across the π-conjugated macrocycle | Hopping or band-like transport via orbital overlap |

| Enabling Factor | Extended π-electron system of the Pc ring | Close and ordered π-π stacking, covalent linking |

| Significance | Governs optical absorption, stabilizes charged states | Determines bulk conductivity and charge mobility |

Ultrafast Charge Transfer Dynamics

The response of this compound to light absorption involves a cascade of events occurring on timescales ranging from femtoseconds to nanoseconds. wikipedia.orgnih.gov Ultrafast laser spectroscopy techniques, such as pump-probe spectroscopy, are instrumental in resolving these complex dynamics. uiowa.eduresearchgate.net These methods allow researchers to initiate a process with an ultrashort "pump" pulse and monitor its evolution with a subsequent "probe" pulse, providing a real-time view of charge transfer, energy relaxation, and changes in molecular structure. rsc.orgrsc.orgaps.org

Upon photoexcitation, an electron is promoted to a higher energy level. The subsequent relaxation pathways are highly complex and can involve transitions between different types of excited states, including π-π* states localized on the phthalocyanine ligand, metal-centered d-d states, and charge-transfer states. rsc.orgrsc.orgnih.gov The interplay and kinetics of these states are critical to the material's function in applications like photocatalysis and solar energy conversion, where efficient charge separation is paramount. nih.govnih.gov

Investigation of Ligand-to-Metal Charge-Transfer (LMCT) States

A key process in the photo-induced dynamics of some transition-metal complexes is the formation of a Ligand-to-Metal Charge-Transfer (LMCT) state. semanticscholar.orgrsc.orgiciq.org In this state, an electron is transferred from the π-system of the phthalocyanine ligand to the d-orbitals of the central nickel atom. The generation of such a state is significant because it creates a transiently reduced metal center and an oxidized ligand, a form of charge separation that is a prerequisite for many photocatalytic reactions. nih.gov

The existence and lifetime of LMCT states in NiPc systems are strongly influenced by the molecular structure, particularly the presence of substituents. For example, studies on nickel(II) phthalocyanine with eight butoxy substituents [NiPc(OBu)8] have successfully identified a relatively long-lived LMCT state. nih.gov Using femtosecond Raman-induced Kerr effect spectroscopy (FRIKES), researchers have tracked the evolution of vibrational modes following photoexcitation, confirming a relaxation pathway that proceeds through an excited d-d state to an LMCT state. nih.gov This LMCT state was found to have a lifetime of approximately 500 picoseconds (ps), indicating a persistent charge separation. nih.gov The study also observed an even earlier transient, on the order of 0.2 ps, which was tentatively assigned to a higher-lying LMCT state. nih.gov The ability to engineer molecules with stable LMCT states is a key goal in the development of new photocatalysts. nih.govresearchgate.net

Study of Photoexcitation Dynamics

The study of photoexcitation dynamics encompasses the entire sequence of events following photon absorption. For metallophthalocyanines like NiPc, excitation into the primary absorption bands (the Q and B bands) typically corresponds to a π-π* transition within the ligand macrocycle. rsc.org From this initial excited state, the molecule can undergo several relaxation processes.

Ultrafast spectroscopic studies have elucidated these complex pathways. Following the initial π-π* excitation, very rapid relaxation can occur to lower-lying excited states. rsc.orgrsc.org In nickel complexes, these often include metal-centered (d-d) excited states. rsc.orgnih.gov The transition from a ligand-centered π-π* state to a metal-centered d-d state is a critical step that often occurs on a femtosecond to picosecond timescale. nih.gov

As detailed in the preceding section, this d-d state can then act as a precursor to an LMCT state. The complete dynamic picture for a substituted NiPc, as revealed by advanced techniques like FRIKES, is a sequential relaxation: from the initial photoexcited π-π* state, through a d-d excited state, and finally to a charge-separated LMCT state, before eventually returning to the ground state. nih.gov The lifetimes of these intermediate states are crucial; for instance, the ~500 ps lifetime of the LMCT state in NiPc(OBu)8 is considered long enough to potentially engage in chemical reactions before charge recombination occurs. nih.gov Understanding these intricate dynamics is essential for designing more efficient phthalocyanine-based materials for light-driven applications. aps.orgnist.gov

Table 3: Summary of Photoexcitation Events in a Substituted this compound [NiPc(OBu)8]